molecular formula C20H20N2O B14289587 N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide CAS No. 116708-65-7

N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide

Katalognummer: B14289587
CAS-Nummer: 116708-65-7
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: GPQPAGAOXBMPFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a naphthalene ring and a methylaminoethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide typically involves the reaction of naphthalene-2-carboxylic acid with N-(2-aminoethyl)-N-methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound

    Reduction: Amine derivatives

    Substitution: Substituted amide derivatives

Wissenschaftliche Forschungsanwendungen

N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Aminoethyl)-N-methylbenzamide
  • N-(2-Methylaminoethyl)-N-phenylbenzamide
  • N-(2-Aminoethyl)-N-(naphthalen-2-yl)benzamide

Uniqueness

N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide is unique due to the presence of both a naphthalene ring and a methylaminoethyl side chain. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

116708-65-7

Molekularformel

C20H20N2O

Molekulargewicht

304.4 g/mol

IUPAC-Name

N-[2-(methylamino)ethyl]-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C20H20N2O/c1-21-13-14-22(20(23)17-8-3-2-4-9-17)19-12-11-16-7-5-6-10-18(16)15-19/h2-12,15,21H,13-14H2,1H3

InChI-Schlüssel

GPQPAGAOXBMPFY-UHFFFAOYSA-N

Kanonische SMILES

CNCCN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.